- Novel crystal forms of entresto: a supramolecular complex of trisodium sacubitril/valsartan hemi-pentahydrateCrystEngComm, 2022, 24(42), 7387-7393,
Cas no 137862-53-4 (Valsartan)

Valsartan structure
상품 이름:Valsartan
Valsartan 화학적 및 물리적 성질
이름 및 식별자
-
- Valsartan
- CGP-48933
- VALSARTAN, MM STANDARD
- VALSARTAN, USP STANDARD
- VALSARTAN, RELATED COMPOUND A(R)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE USP STANDARD
- VALSARTAN, RELATED COMPOUND C(S)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE BENZYL ESTER USP STANDARD
- N-[[(2-Cyano(1.1-Biphenyl)-4-Yl)Methyl]MethylEster]-L-Valine.Hydrochloride
- ValsartanC24H29N503
- Diovan, N-(1-Oxopentyl)-N-[[2(1H-tetrazol-5-yl)[1,1biphenyl]-4-yl]methyl]-L-valine, CGP-48933
- L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- (9CI)
- Nisis
- Tareg
- (S)-2-(N-((2''-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID
- N-Valeryl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- CGP 48933
- GMP
- L-Valsartan
- N-(1-N.PENTANOYL)-N-[[2''-(1H-TETRAZOL-5-YL)[1'',1- BIPHENYL]-4-YL]METHYL]-L-VALINE
- N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
- Valsartan API
- Valsartane
- Valsratan
- N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
- 3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-butanoic acid
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
- Diovan
- [ "" ]
- Provas
- Exforge
- N-(p-(o-1H-Tetrazol-5-ylphenyl)benzyl)-N-valeryl-L-valine
- 80M03YXJ7I
- C24H29N5O3
- (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- Kalpres
- Valsarta
- CHEBI:9927
- SBI-0206738.P001
- DS-1248
- BV164506
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]- (9CI)
- SMR000466318
- N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
- ENTRESTO COMPONENT VALSARTAN
- N-(1-oxopentyl)-N-[[2'-(1h-tetrazol-5-yl) [1,1'-bi-phenyl]-4-yl]methyl]-l-valine
- HMS3651E04
- (2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Spectrum2_001120
- Prexxartan
- AKOS015994698
- VAL-489
- DAFIRO COMPONENT VALSARTAN
- NSC 758927
- AB00639940-06
- KBio2_007423
- VALSARTAN [INN]
- NSC-758927
- EC 604-045-2
- N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine
- VALSARTAN COMPONENT OF COPALIA
- VALSARTAN [MART.]
- HMS2232F05
- HSDB 7519
- VALSARTAN COMPONENT OF COPALIA-HCT
- VALSARTAN (USP MONOGRAPH)
- SPECTRUM1505209
- KBio3_003006
- AM90287
- UNII-80M03YXJ7I
- NC00278
- (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
- (s)-3-methyl-2-[N-({4-[2-(2h-1,2,3,4-tetrazol-5-yl) phenyl]phenyl}methyl)pentanamido]butanoic acid
- HMS1922L21
- (S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- KBioGR_001078
- HMS2093K22
- 3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-yl]-amino}-butyric acid
- Valsartan, Pharmaceutical Secondary Standard; Certified Reference Material
- VALSARTAN COMPONENT OF DAFIRO-HCT
- VALSARTAN [WHO-DD]
- MLS001424088
- BYVALSON COMPONENT OF VALSARTAN
- SW197658-2
- (5)-2-{N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]pentanamido}-3-methylbutanoic acid
- VALSARTAN [USP MONOGRAPH]
- valsartanum
- VALSARTAN [USP-RS]
- CHEMBL1069
- (s)-3-methyl-2-{pentanoyl-[-2'-(1h-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN COMPONENT OF IMPRIDA-HCT
- HMS3715P12
- 137863-60-6
- Valzaar
- valsartan (Diovan)
- BDBM50049186
- VALSARTAN [EMA EPAR]
- V0112
- VALSARTAN (EP IMPURITY)
- SR-05000001928
- EXFORGE COMPONENT VALSARTAN
- DTXCID603735
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-(L)-valine
- EZR-104
- VALTURNA COMPONENT VALSARTAN
- Vals
- (2~{S})-3-methyl-2-[pentanoyl-[[4-[2-(2~{H}-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- NSC758927
- (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid
- (S)-3-Methyl-2-{pentanoyl-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN [USAN]
- (2S)-3-Methyl-2-(pentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid
- VALSARTAN [HSDB]
- Diovan (TN)
- KBio2_002287
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]amine
- VALSARTAN COMPONENT OF EXFORGE HCT
- (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- CCG-101028
- VALSARTAN (MART.)
- VALSARTAN (USP-RS)
- AB00639940-08
- Valsartan, >=98% (HPLC)
- BSPBio_003501
- N-Valeryl-N-[2'-(5-tetrazolyl)biphenyl-4-ylmethyl]-L-valine
- L-Valine, N-(1-oxopentyl)-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
- Spectrum4_000749
- MLS000759423
- VALSARTAN COMPONENT OF VALTURNA
- MFCD00865840
- (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- HB3381
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
- (2S)-3-Methyl-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)butanoic acid
- HY-18204
- KS-1194
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valine
- (S)-2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- s1894
- VALSARTAN [VANDF]
- Valpression
- KBioSS_002289
- BIDD:GT0345
- N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine
- Spectrum_001796
- D00400
- COPALIA COMPONENT VALSARTAN
- DB00177
- CCG-221275
- VALSARTAN [EP IMPURITY]
- C09CA03
- NCGC00178027-11
- (s)-2-(n-((2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid (Valsartan (R)-Enantiomer)
- VALSARTAN COMPONENT OF DIOVAN HCT
- BRD-K45158365-001-05-6
- Varexan
- VALSARTAN (EP MONOGRAPH)
- Valsartan, United States Pharmacopeia (USP) Reference Standard
- CS-1967
- L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- COPALIA-HCT COMPONENT VALSARTAN
- BRD-K45158365-001-02-3
- VALSARTAN COMPONENT OF ENTRESTO
- U35
- Valsartan for system suitability, European Pharmacopoeia (EP) Reference Standard
- GTPL3937
- VALSARTAN [ORANGE BOOK]
- EN300-6482022
- EXFORGE HCT COMPONENT VALSARTAN
- (2S)-3-Methyl-2-{N-pentanoyl-N'-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butanoic acid
- VALSARTAN COMPONENT OF EXFORGE
- Valsartan- Bio-X
- AC-4543
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]-(9ci)
- (S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- DAFIRO-HCT COMPONENT VALSARTAN
- IMPRIDA-HCT COMPONENT VALSARTAN
- (S)-N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-valine
- VALSARTAN COMPONENT OF IMMPRIDA
- AB00639940_11
- Valsartan (JP17/USP/INN)
- (S)-N-valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine
- [3H]valsartan
- J-007068
- BCP05184
- AKOS015914315
- Valsartan (USAN:USP:INN:BAN)
- Z1379303659
- GTPL593
- Spectrum3_001831
- Miten
- Kalpress
- N-pentanoyl-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine
- Spectrum5_001582
- SPBio_001260
- Q155472
- IMPRIDA COMPONENT VALSARTAN
- KBio2_004855
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoicacid
- AGSAV301 COMPONENT VALSARTAN
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- DTXSID6023735
- 3-Methyl-2-{((S)-pentanoyl)-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Valsartana
- Pharmakon1600-01505209
- ACWBQPMHZXGDFX-QFIPXVFZSA-N
- 2-{[2''-(2,3-Dihydro-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-pentanoyl-amino}-3-methyl-butyric acid
- DIOVAN HCT COMPONENT VALSARTAN
- VALSARTAN [EP MONOGRAPH]
- Valsartan,(S)
- HMS2051L12
- NCGC00178027-08
- Valtan
- SR-05000001928-1
- Valsartan, European Pharmacopoeia (EP) Reference Standard
- 137862-53-4
- VALSARTAN [JAN]
- Valsartan for peak identification, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL2542
- N-(1-Oxopentyl)-N-
- VALSARTAN [MI]
- VALSARTAN COMPONENT OF BYVALSON
- AB00639940_09
- (S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-
- (2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
- Valsartan [USAN:USP:INN:BAN]
- BRD-K45158365-001-11-4
- BRD-K45158365-001-10-6
- NCGC00178027-19
-
- MDL: MFCD00865840
- 인치: 1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
- InChIKey: ACWBQPMHZXGDFX-QFIPXVFZSA-N
- 미소: O([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])=O
계산된 속성
- 정밀분자량: 435.22704g/mol
- 표면전하: 0
- XLogP3: 4.4
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 회전 가능한 화학 키 수량: 10
- 동위원소 질량: 435.22704g/mol
- 단일 동위원소 질량: 435.22704g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 112Ų
- 중원자 수량: 32
- 복잡도: 608
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 1
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 상호 변형 이기종 수량: 2
- 표면전하: 0
실험적 성질
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx).
- Dissociation Constants: pKa = 3.6
- 색과 성상: 백색 결정 분말
- 밀도: 1.212g/cm3
- 융해점: 117°C(lit.)
- 비등점: 684.9 °C at 760 mmHg
- 플래시 포인트: 368ºC
- 굴절률: 1.586
- 용해도: DMSO: ≥20mg/mL
- 안정성: Hygroscopic
- PSA: 112.07000
- LogP: 4.16170
- 머크: 9916
- 비선광도: -55.0° - -70.0° (c=1, MeOH)
- 광학 활성: [α]/D -55 to -70°, c = 1 in methanol
- 민감성: 습도에 민감하다
- 용해성: DMSO: ≥20mg/mL
Valsartan 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H361
- 경고성 성명: P201-P202-P280-P308+P313-P405-P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: R36/37/38: 눈, 호흡기 및 피부에 자극적입니다.
- 보안 지침: S26; S37/39
- RTECS 번호:YV9455000
-
위험물 표지:
- 위험 용어:R36/37/38
- 저장 조건:2-8°C
Valsartan 세관 데이터
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Valsartan 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 206013-1G |
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist |
137862-53-4 | 99% | 1G |
¥ 279 | 2022-04-26 | |
abcr | AB283031-1 g |
(2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid, 97%; . |
137862-53-4 | 97% | 1 g |
€69.40 | 2023-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6716-10mg |
Valsartan |
137862-53-4 | 99.63% | 10mg |
¥ 397 | 2023-09-07 | |
eNovation Chemicals LLC | D487311-1kg |
VALSARTAN |
137862-53-4 | 97% | 1kg |
$870 | 2023-09-02 | |
Enamine | EN300-6482022-0.1g |
(2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid |
137862-53-4 | 95% | 0.1g |
$159.0 | 2023-07-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V40181-100mg |
Valsartan |
137862-53-4 | ,HPLC≥98% | 100mg |
¥168.0 | 2023-09-06 | |
AstaTech | 47902-1/G |
VALSARTAN |
137862-53-4 | 97% | 1g |
$37 | 2023-09-17 | |
Fluorochem | 036602-1g |
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |
137862-53-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
FUJIFILM | 225-01991-1G |
Valsartan |
137862-53-4 | 1g |
JPY 19900 | 2023-09-15 | ||
BAI LING WEI Technology Co., Ltd. | 206013-50MG |
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist |
137862-53-4 | 99% | 50MG |
¥ 66 | 2022-04-26 |
Valsartan 합성 방법
합성회로 1
반응 조건
1.1 Solvents: Acetone , Water ; 10 min, rt; 30 min, rt → 80 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; 1 h, 25 - 35 °C
참조
- Preparation of solid state forms of trisodium salt of valsartan/sacubitril complex and sacubitril sodium, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 - 20 °C; 1 h, 10 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 - 20 °C; 1 h, 10 - 20 °C
참조
- Preparation of sacubitril and salt thereof and novel compounds used in the process, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Isopropyl acetate , Heptane , Water ; rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 45 °C
참조
- A method for preparation of LCZ696, China, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Isopropyl acetate ; 4 - 6 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ; 2 - 3 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ; 2 - 3 h, rt
참조
- Preparation of sacubitril valsartan sodium salt, China, , ,
합성회로 6
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Isopropyl acetate , Water ; rt; 4 h, 50 °C
1.2 Reagents: Carbon Solvents: Acetone ; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
1.2 Reagents: Carbon Solvents: Acetone ; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
참조
- Preparation of sacubitril valsartan sodium, China, , ,
합성회로 7
반응 조건
1.1 Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 - 10 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 - 10 °C; 1 h, 0 - 10 °C
참조
- Novel crystalline form of trisodium sacubitril-valsartan hemipentahydrate, India, , ,
Valsartan Raw materials
- Sacubitril Sodium Salt
- Valsartan disodium
- 1-(1-Naphthyl)ethylamine
- Valsartan
- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
- Sacubitril Calcium
- Succinic anhydride
- Sacubitril
Valsartan Preparation Products
Valsartan 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:137862-53-4)Valsartan
주문 번호:A807313
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:47
가격 ($):167.0
atkchemica
골드 회원
(CAS:137862-53-4)Valsartan
주문 번호:CL17336
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:39
가격 ($):discuss personally
Valsartan 관련 문헌
-
Joaquim J. Moura Ramos,Hermínio P. Diogo RSC Adv. 2017 7 10831
-
Chia-Hsien Feng,Yung-Ming Chang,Jing-Ru Weng Anal. Methods 2022 14 3694
-
Daniel Sauter,Agata D?browska,Robert Bloch,Michael Stapf,Ulf Miehe,Alexander Sperlich,Regina Gnirss,Thomas Wintgens Environ. Sci.: Water Res. Technol. 2021 7 197
-
Valeria R. Martínez,María V. Aguirre,Juan S. Todaro,Evelina G. Ferrer,Patricia A. M. Williams New J. Chem. 2021 45 939
-
Francesco Riva,Ettore Zuccato,Carlo Pacciani,Andrea Colombo,Sara Castiglioni Anal. Methods 2021 13 526
137862-53-4 (Valsartan) 관련 제품
- 1426129-50-1(LCZ696 InteMediate)
- 137863-17-3(Valsartan Methyl Ester)
- 2462-34-2(H-Val-Obzl.HCl)
- 137862-87-4(ent-Valsartan)
- 5717-37-3((1-ethoxycarbonylethylethylidene)triphenylphosporane)
- 137862-78-3(Isoleucine Valsartan)
- 137863-20-8(Valsartan Benzyl Ester)
- 114772-53-1(4'-Methylbiphenyl-2-carbonitrile)
- 952652-79-8(Valsartan n-Propyl Impurity)
- 1089736-73-1(Valsartan-d)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:137862-53-4)Valsartan

순결:99.9%
재다:200kg
가격 ($):문의
Shanghai Jinhuan Chemical CO., LTD.
(CAS:137862-53-4)Valsartan

순결:98.00%
재다:25kg
가격 ($):문의